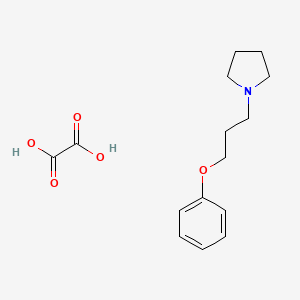
1-(3-phenoxypropyl)pyrrolidine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-phenoxypropyl)pyrrolidine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a pyrrolidine derivative that has been synthesized through various methods.
Mechanism of Action
The exact mechanism of action of 1-(3-phenoxypropyl)pyrrolidine oxalate is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a sigma-1 receptor agonist. These mechanisms are thought to contribute to the compound's potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to modulate the activity of the sigma-1 receptor, which is involved in various physiological processes, including pain perception and addiction.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-phenoxypropyl)pyrrolidine oxalate in lab experiments is its high potency and selectivity. This allows researchers to study the compound's effects at lower concentrations, reducing the risk of toxicity. However, one limitation is the lack of data on the compound's pharmacokinetics and pharmacodynamics, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-(3-phenoxypropyl)pyrrolidine oxalate. One area of focus is determining its efficacy in clinical settings, particularly as a treatment for depression, anxiety, neuropathic pain, and addiction. Another area of focus is understanding the compound's mechanism of action in more detail, which may lead to the development of more effective treatments. Additionally, research is needed to determine the optimal dosage and administration route for the compound.
Synthesis Methods
1-(3-phenoxypropyl)pyrrolidine oxalate has been synthesized through various methods, including the reaction of 1-(3-chloropropyl)pyrrolidine with phenol in the presence of a base, followed by the reaction with oxalic acid. Another method involves the reaction of 1-(3-bromopropyl)pyrrolidine with phenol in the presence of a base, followed by the reaction with oxalic acid. These methods have been optimized to obtain high yields of the compound.
Scientific Research Applications
1-(3-phenoxypropyl)pyrrolidine oxalate has been studied for its potential therapeutic applications, including its use as an antidepressant and anxiolytic agent. It has also been studied for its potential as a treatment for neuropathic pain and addiction. The compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical settings.
properties
IUPAC Name |
oxalic acid;1-(3-phenoxypropyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.C2H2O4/c1-2-7-13(8-3-1)15-12-6-11-14-9-4-5-10-14;3-1(4)2(5)6/h1-3,7-8H,4-6,9-12H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQDGSHNLSKTLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCOC2=CC=CC=C2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[5-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}glycine](/img/structure/B4889700.png)
![isopropyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B4889702.png)
![N-(2-methoxyethyl)-3-{1-[4-(trifluoromethoxy)benzyl]-4-piperidinyl}propanamide](/img/structure/B4889711.png)
![N-(3-methylphenyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B4889716.png)
![4-(1-piperidinylmethyl)-1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B4889727.png)
![N,N,6-trimethyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4889728.png)
![5-{2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4889729.png)
![2-bromo-6-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate](/img/structure/B4889740.png)
![1-[4-(2,6-diisopropylphenoxy)butyl]-1H-imidazole](/img/structure/B4889761.png)

![5-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4889771.png)

![N-[2-fluoro-5-(trifluoromethyl)benzyl]-3-(2-pyrazinyl)propanamide](/img/structure/B4889794.png)
